4-Amino-8-bromoquinoline-3-carbonitrile
Overview
Description
“4-Amino-8-bromoquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H6BrN3
. It has a molecular weight of 248.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Amino-8-bromoquinoline-3-carbonitrile” is1S/C10H6BrN3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-3,5H,(H2,13,14)
. Physical And Chemical Properties Analysis
“4-Amino-8-bromoquinoline-3-carbonitrile” is a powder that is stored at room temperature . It has a molecular weight of 248.08 .Scientific Research Applications
Synthesis of Derivatives and Biological Activities
- Facile Synthesis and Antimicrobial Activity : Research indicates the synthesis of tetrahydropyrimido quinoline derivatives from related compounds, with some derivatives demonstrating antimicrobial activity. This highlights the potential of quinoline derivatives in the development of new antimicrobials (Elkholy & Morsy, 2006).
Corrosion Inhibition
- Computational Study on Corrosion Inhibition : Novel quinoline derivatives have been computationally studied for their corrosion inhibition properties against the corrosion of iron, showcasing the chemical's potential in protecting materials (Erdoğan et al., 2017).
- Experimental and Computational Studies on Corrosion Inhibition : Further studies have affirmed the efficiency of quinoline derivatives as corrosion inhibitors, with detailed insights into their mechanism of action through both experimental and computational methods (Verma et al., 2015).
Antitumor Activity
- Targeting Cancer Pathways : Some quinoline derivatives have been designed as inhibitors for specific kinases involved in cancer pathways, demonstrating the potential for development into anticancer drugs (Wissner et al., 2003).
Synthesis Techniques
- Copper-Catalyzed Synthesis : Research into the copper-catalyzed synthesis of quinoline derivatives has opened new pathways for creating complex molecules, which could have applications in material science and medicinal chemistry (Dhiman et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-amino-8-bromoquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-3,5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGQFHGNMHXKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-bromoquinoline-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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